molecular formula C17H18N6O B2713148 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide CAS No. 1396874-25-1

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide

Cat. No.: B2713148
CAS No.: 1396874-25-1
M. Wt: 322.372
InChI Key: KYLUQKCYSKBILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide is a chemical compound of significant research interest due to its hybrid molecular structure, which incorporates pyrimidine, pyrrole, and picolinamide pharmacophores. Pyridine and pyrimidine derivatives are extensively investigated in medicinal chemistry and are known for their plethora of applications in anticancer drug development . The pyrrole moiety is a common feature in many biologically active molecules and Schiff base ligands, which are often studied for their antimicrobial properties and their ability to form complexes with metals . Similarly, picolinamide scaffolds are frequently utilized in the design of potential therapeutic agents, such as allosteric modulators for specific receptors . The specific research value of this compound may lie in its potential as a key intermediate for the synthesis of more complex molecules or as a candidate for in vitro and in silico biological screening against various disease targets. Researchers are exploring these chemotypes for their modular nature and synthetic accessibility, which allows for rapid exploration of structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-21-15(12-16(22-13)23-10-4-5-11-23)19-8-9-20-17(24)14-6-2-3-7-18-14/h2-7,10-12H,8-9H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLUQKCYSKBILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, the compound undergoes nucleophilic substitution with 1H-pyrrole to introduce the pyrrole group.

    Amination: The intermediate is then subjected to amination using ethylenediamine to introduce the aminoethyl side chain.

    Coupling with Picolinamide: Finally, the aminoethyl intermediate is coupled with picolinic acid or its derivatives under peptide coupling conditions (e.g., using EDCI/HOBt) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The pyrimidine ring can undergo further substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO₄).

    Reduction: Pd/C, sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole N-oxide derivatives, while reduction could lead to fully saturated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide, a comparative analysis with analogous pyrimidine derivatives is critical.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Linker/Spacer Key Properties/Activity
This compound Pyrimidine - 2-methyl, 6-(1H-pyrrol-1-yl) Ethylamino Moderate solubility; potential kinase inhibition
N-(3-((4,6-Dimethylpyrimidin-2-yl)amino)propyl)nicotinamide Pyrimidine - 4,6-dimethyl Propylamino Higher lipophilicity; reduced solubility
6-(1H-Indol-3-yl)-2-morpholinopyrimidine-4-carboxamide Pyrimidine - 6-(1H-indol-3-yl), 2-morpholino None Enhanced target selectivity; improved metabolic stability
N-(2-(2-Aminopyrimidin-4-yl)ethyl)benzamide Pyrimidine (unsubstituted) - None Ethyl Lower potency; higher plasma protein binding

Key Observations:

Substituent Effects: The 2-methyl and 6-(1H-pyrrol-1-yl) groups on the pyrimidine ring may enhance steric bulk and π-π stacking interactions compared to simpler analogs like unsubstituted pyrimidines (e.g., N-(2-(2-aminopyrimidin-4-yl)ethyl)benzamide). Replacement of pyrrole with indole (as in 6-(1H-Indol-3-yl)-2-morpholinopyrimidine-4-carboxamide) could improve target affinity but reduce solubility due to increased hydrophobicity.

Propylamino linkers (e.g., in N-(3-((4,6-Dimethylpyrimidin-2-yl)amino)propyl)nicotinamide) may introduce conformational strain, reducing efficacy.

Biological Activity :

  • The picolinamide moiety in the target compound likely contributes to hydrogen bonding with kinase active sites, a feature absent in benzamide analogs.

Biological Activity

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrimidine ring, a pyrrole moiety, and a picolinamide group. These structural elements contribute to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₂₀N₆O₂
Molecular Weight328.37 g/mol
CAS Number1421443-90-4

This compound is believed to interact with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cancer progression, particularly kinases.
  • Receptors : The compound could act as a receptor modulator, influencing pathways associated with cancer and infectious diseases.

Biological Activities

Research indicates that this compound exhibits significant antiproliferative and antimicrobial activities. Its potential applications include:

  • Anticancer Activity
    • Studies have shown that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The presence of the pyrrole ring is particularly noted for enhancing anticancer properties due to its ability to modulate kinase activity .
  • Antimicrobial Properties
    • The compound has been investigated for its antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition
    • It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to tumor growth and metastasis.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound:

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of a series of pyrrole-containing compounds against human cancer cell lines. The results indicated that modifications to the pyrrole structure significantly enhanced activity against breast cancer cells .

Study 2: Enzyme Interaction

Research involving enzyme assays demonstrated that this compound could inhibit specific kinases implicated in cancer signaling pathways, suggesting its potential as a targeted therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamideContains a benzamide moietyLacks the specific picolinamide group affecting binding
N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)nicotinamideContains a nicotinamide groupDifferent pharmacological properties due to structural variations

Q & A

Q. What synthetic routes are recommended for preparing this compound with high purity?

  • Methodology : Use multi-step synthesis involving: (i) Pyrimidine core functionalization via nucleophilic aromatic substitution (e.g., pyrrole attachment at C6). (ii) Ethylenediamine linker introduction via reductive amination. (iii) Picolinamide coupling using carbodiimide-mediated activation. Purify intermediates via column chromatography and verify purity (>95%) by LC-MS .

Q. How should researchers validate the compound’s identity and purity?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 1H^1H/13C^{13}C NMR for structural elucidation, and HPLC with UV/vis detection to assess purity. Cross-reference spectral data with PubChem entries for analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods predict biological targets or binding modes for this compound?

  • Methodology : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. Use protein databases (e.g., PDB) to model interactions with kinases or GPCRs, leveraging the pyrimidine-pyrrole scaffold’s prevalence in kinase inhibitors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Contradiction Note : Discrepancies between docking scores and experimental binding affinities may arise from solvent effects or protein flexibility; use molecular dynamics (MD) simulations to refine models .

Q. What experimental design strategies optimize reaction yields in large-scale synthesis?

  • Methodology : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for the amide coupling step. Use ANOVA to analyze factor significance and interactions .
  • Case Study : For a related pyrimidine-amide derivative, solvent polarity (DMF vs. THF) increased yield by 22% under optimized DoE conditions .

Q. How do researchers resolve contradictions in reported biological activity data for analogs?

  • Methodology : Conduct systematic meta-analysis of IC50_{50} values across studies, adjusting for assay variability (e.g., cell line differences, incubation times). Use cheminformatics tools (e.g., ChemAxon) to cluster analogs by substituent patterns and correlate with activity trends. Validate via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies mitigate degradation or instability during in vitro assays?

  • Methodology : Pre-screen stability in assay buffers (PBS, DMEM) via LC-MS over 24–72 hours. Add antioxidants (e.g., ascorbic acid) or serum albumin to prevent oxidative degradation. For light-sensitive intermediates, use amber glassware and minimize UV exposure .

Methodological Guidelines

  • Synthetic Optimization : Prioritize protecting-group-free routes to reduce step count (e.g., selective pyrrole introduction without Boc protection) .
  • Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR principles for computational models .
  • Safety Compliance : For scale-up, follow OSHA guidelines for handling pyrimidine intermediates (e.g., PPE for nitrosamine risk mitigation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.